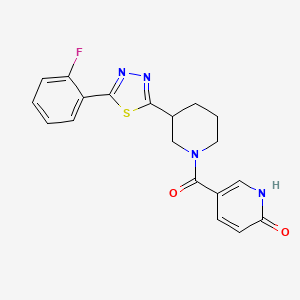![molecular formula C21H24ClN5O3S B2685207 5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide CAS No. 1115982-46-1](/img/structure/B2685207.png)
5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H24ClN5O3S and its molecular weight is 461.97. The purity is usually 95%.
BenchChem offers high-quality 5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Antifungal Activities
One of the primary applications of derivatives of this compound includes the synthesis and evaluation of their antibacterial properties. Aziz‐ur‐Rehman et al. (2017) synthesized a series of derivatives that exhibited valuable antibacterial results upon screening. These compounds were synthesized from aralkyl/aryl carboxylic acids through a series of steps, culminating in the preparation of the target molecules which were structurally elucidated using spectral data and demonstrated significant antibacterial efficacy (Aziz‐ur‐Rehman et al., 2017).
Tuberculostatic Activity
H. Foks et al. (2004) explored the synthesis and tuberculostatic activity of certain derivatives, noting their potential in combating tuberculosis. The study synthesized derivatives through alkylation and cyclization processes, ultimately testing them in vitro for their tuberculostatic activity. These compounds showed inhibitory concentrations (MIC) within a promising range, indicating their potential as therapeutic agents against tuberculosis (Foks et al., 2004).
Anti-Cancer and Anti-Inflammatory Agents
Research by Madhavi Gangapuram and K. Redda (2009) focused on the synthesis of novel substituted derivatives for their anti-inflammatory and anti-cancer activities. This study highlights the therapeutic potential of these compounds in managing inflammation and cancer, showcasing the diverse applications of such derivatives in medicinal chemistry (Gangapuram & Redda, 2009).
Prediction of Biological Activity
A study by Y. Kharchenko et al. (2008) focused on the synthesis of novel bicyclic systems and the prediction of their biological activity. Through a one-pot condensation process, novel compounds were synthesized, and their structures confirmed via various spectroscopic methods. The study utilized PASS prediction to present an outlook on the biological activities of these synthesized compounds, contributing to the understanding of their potential therapeutic uses (Kharchenko et al., 2008).
Alzheimer’s Disease Research
Rehman et al. (2018) synthesized a series of N-substituted derivatives aimed at evaluating new drug candidates for Alzheimer’s disease. This study underscores the relevance of such compounds in neurodegenerative disease research, particularly in exploring therapeutic avenues for Alzheimer’s disease. The synthesized compounds were subjected to enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease management, demonstrating their potential as drug candidates (Rehman et al., 2018).
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O3S/c1-2-9-26-19(29)17-18(24-20(31-17)25-10-3-4-11-25)27(21(26)30)13-16(28)23-12-14-5-7-15(22)8-6-14/h5-8H,2-4,9-13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGQZCRDCQNJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

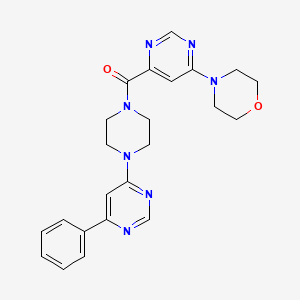
![2-{[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B2685126.png)
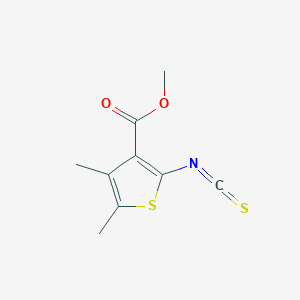
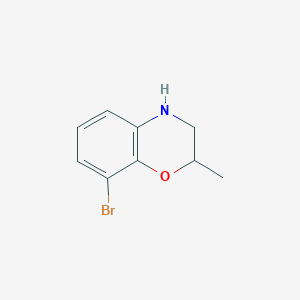
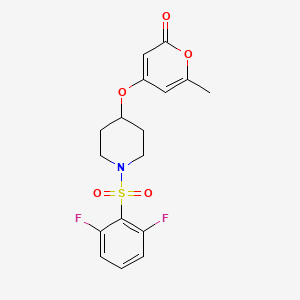
![N-(2,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2685134.png)
![2-Ethyl-5-((3-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685135.png)
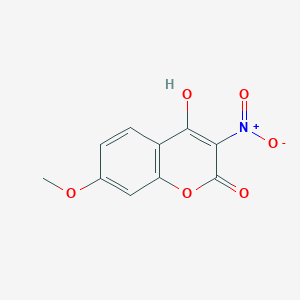
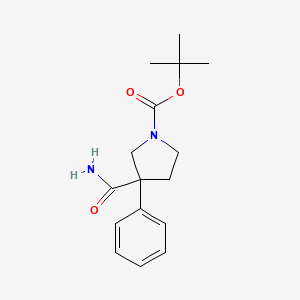
![2-(3-methylphenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2685139.png)
![2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2685140.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2685142.png)
